1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride
Methylenedioxy Pyrovalerone (MDPV) is a cathinone commonly found in products sold as bath salts or plant food. It is regulated as a Schedule 1 compound in the United States. 3,4-dimethoxy-α-Pyrrolidinopentiophenone is an analog of MDPV, differing only by an opening of the ring structure on the phenyl group. The physiological and toxicological properties of this compound have not been investigated. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
850351-99-4
VCID:
VC21106861
InChI:
InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H
SMILES:
CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl
Molecular Formula:
C17H26ClNO3
Molecular Weight:
327.8 g/mol
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride
CAS No.: 850351-99-4
Cat. No.: VC21106861
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methylenedioxy Pyrovalerone (MDPV) is a cathinone commonly found in products sold as bath salts or plant food. It is regulated as a Schedule 1 compound in the United States. 3,4-dimethoxy-α-Pyrrolidinopentiophenone is an analog of MDPV, differing only by an opening of the ring structure on the phenyl group. The physiological and toxicological properties of this compound have not been investigated. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 850351-99-4 |
| Molecular Formula | C17H26ClNO3 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H |
| Standard InChI Key | XYEHRQWDZMXNMK-UHFFFAOYSA-N |
| SMILES | CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |
| Canonical SMILES | CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator